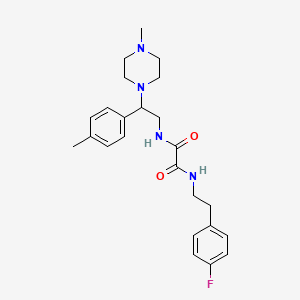
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group and a hydroxyethyl group attached to an oxalamide backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with ethanolamine to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The oxalamide backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-(2-hydroxyethyl)acetamide: Shares a similar hydroxyethyl group but differs in the acetamide backbone.
N-(2-cyanophenyl)-2-[2-(2-hydroxyethyl)piperidin-1-yl]acetamide: Contains a piperidine ring, making it structurally distinct.
Uniqueness
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide is unique due to its oxalamide backbone, which imparts specific chemical reactivity and potential applications that are not observed in similar compounds. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-7-8-3-1-2-4-9(8)14-11(17)10(16)13-5-6-15/h1-4,15H,5-6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCYFDPKSQRCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2916408.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)
![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)

![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2916419.png)
![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide](/img/structure/B2916421.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2916425.png)
![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)

